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Compound of Interest

Compound Name: 1H-Imidazol-2-ylmethanol

Cat. No.: B183327

A comprehensive guide to the *H and 3C NMR spectral characteristics of 1H-Imidazol-2-
ylmethanol, with a comparative analysis against imidazole and 1-methyl-1H-imidazol-2-
ylmethanol. This document provides researchers, scientists, and drug development
professionals with detailed experimental protocols and tabulated spectral data to aid in
structural elucidation and characterization.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in
modern chemistry, providing unparalleled insight into the molecular structure of organic
compounds. For researchers working with heterocyclic compounds, such as those in the
imidazole family, a thorough understanding of their NMR spectral properties is crucial for
synthesis, characterization, and drug development. This guide presents a detailed *H and 13C
NMR analysis of 1H-Imidazol-2-ylmethanol and compares its spectral features with two
closely related alternatives: the parent heterocycle, imidazole, and its N-methylated derivative,
1-methyl-1H-imidazol-2-ylmethanol. The data is presented in clear, comparative tables, and a
detailed experimental protocol for NMR analysis is provided.

Comparative *H NMR Data

The H NMR spectrum provides valuable information about the chemical environment of
protons within a molecule. The chemical shifts (d) are indicative of the electronic environment,
while the multiplicity and coupling constants (J) reveal the connectivity of neighboring protons.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b183327?utm_src=pdf-interest
https://www.benchchem.com/product/b183327?utm_src=pdf-body
https://www.benchchem.com/product/b183327?utm_src=pdf-body
https://www.benchchem.com/product/b183327?utm_src=pdf-body
https://www.benchchem.com/product/b183327?utm_src=pdf-body
https://www.benchchem.com/product/b183327?utm_src=pdf-body
https://www.benchchem.com/product/b183327?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Chemical Coupling
Proton . L Data
Compound . Shift (5, Multiplicity Constant (J,
Assignment Source
ppm) Hz)
1H-Imidazol- )
H4/H5 ~7.15 s - Predicted
2-ylmethanol
H2
CH2 ~4.60 s
OH Variable brs
NH ~11.6 brs
Imidazole H4/H5 7.15 S - [1]
H2 7.73 s [1]
NH 11.62 brs [1]
1-Methyl-1H- Inferred from
imidazol-2- H4/H5 ~7.0-7.2 m - similar
ylmethanol structures
H2
CH2 ~4.5 S
CHs ~3.6 s
OH Variable brs

Note: The spectral data for 1H-Imidazol-2-ylmethanol is based on predicted values due to the

limited availability of directly citable experimental data in the public domain. The data for 1-

methyl-1H-imidazol-2-ylmethanol is inferred from publicly available information on similar

compounds.

Comparative *C NMR Data

The 13C NMR spectrum provides information on the carbon framework of a molecule. The

chemical shifts are sensitive to the hybridization and electronic environment of the carbon
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atoms.
Carbon Chemical Shift (5,
Compound . Data Source
Assignment ppm)
1H-Imidazol-2- )
Cc2 ~148 Predicted
ylmethanol
C4/C5 ~121 Predicted
CH:2 ~56 Predicted
Imidazole C2 135.9 [2]
C4/C5 121.9 [2]
1-Methyl-1H-imidazol- Inferred from similar
Cc2 ~149
2-ylmethanol structures
Inferred from similar
C4 ~127
structures
Inferred from similar
C5 ~121
structures
Inferred from similar
CH2 ~55
structures
Inferred from similar
CHs ~33

structures

Note: The spectral data for 1H-Imidazol-2-ylmethanol is based on predicted values. The data
for 1-methyl-1H-imidazol-2-ylmethanol is inferred from publicly available information on
similar compounds.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation:
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o Sample Quantity: Weigh approximately 5-20 mg of the solid sample for *H NMR and 20-50
mg for 13C NMR.

» Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble
(e.g., DMSO-ds, CDClIs, D20). The choice of solvent can influence chemical shifts.

 Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a
clean, dry NMR tube (5 mm diameter).

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), for referencing the chemical shifts to O ppm, unless the residual solvent peak is used
as a reference.

NMR Spectrometer Setup and Data Acquisition:

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

e Shimming: Shim the magnetic field to achieve optimal homogeneity and resolution.

e 1H NMR Acquisition:

o Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

o Use a standard 90° pulse sequence.

o Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise
ratio.

o Set an appropriate relaxation delay (e.g., 1-5 seconds).

e 13C NMR Acquisition:

o Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160
ppm).

o Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance
sensitivity.
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o Acquire a larger number of scans (several hundred to thousands) due to the lower natural
abundance and sensitivity of the 13C nucleus.

o Use an appropriate relaxation delay.
Data Processing:

o Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay
(FID) to obtain the frequency-domain NMR spectrum.

e Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct
the baseline for accurate integration and peak identification.

o Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual
solvent peak.

o Peak Picking and Integration: Identify all significant peaks and integrate their areas to
determine the relative proton ratios.

Visualization of NMR Signal Relationships

The following diagram illustrates the logical relationship between the different proton and
carbon environments in 1H-Imidazol-2-ylmethanol and their expected NMR signals.

1H-Imidazol-2-ylmethanol Structure
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NMR Analysis Workflow for 1H-Imidazol-2-ylmethanol.

This guide provides a foundational understanding of the NMR characteristics of 1H-Imidazol-2-
ylmethanol and its analogues. The provided data and protocols are intended to assist
researchers in the efficient and accurate analysis of these and similar imidazole-containing
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ylmethanol and Related Compounds]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183327#1h-nmr-and-13c-nmr-analysis-of-1h-
imidazol-2-ylmethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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